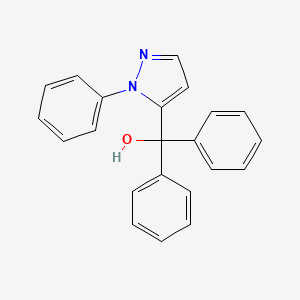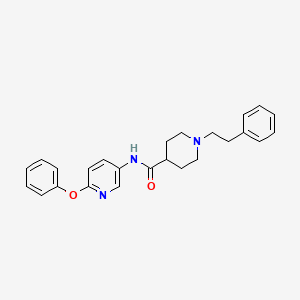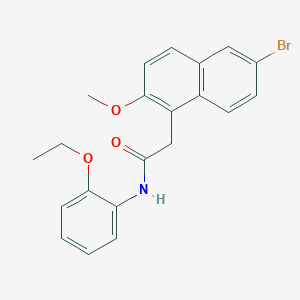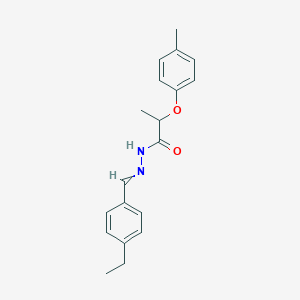
Diphenyl-(2-phenylpyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-(2-phenylpyrazol-3-yl)methanol is a complex organic compound that features a pyrazole ring substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl-(2-phenylpyrazol-3-yl)methanol can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of substituted benzenes with chloroform, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . Another method includes the Grignard reaction between phenylmagnesium bromide and benzaldehyde . These reactions typically require specific conditions such as the presence of catalysts like aluminum chloride (AlCl3) and controlled temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of recyclable catalysts and eco-friendly procedures is emphasized to ensure sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl-(2-phenylpyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Diphenyl-(2-phenylpyrazol-3-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Diphenyl-(2-phenylpyrazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring and phenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethanol: A simpler analog with similar structural features but lacks the pyrazole ring.
Phenylpyrazole: Contains the pyrazole ring but with different substituents.
Bis(pyrazolyl)methane: Features two pyrazole rings and exhibits different chemical properties.
Uniqueness
Diphenyl-(2-phenylpyrazol-3-yl)methanol is unique due to its combination of a pyrazole ring with phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
diphenyl-(2-phenylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)21-16-17-23-24(21)20-14-8-3-9-15-20/h1-17,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPDXNKBLLAZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-bromo-4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5098033.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)acetamide](/img/structure/B5098034.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate](/img/structure/B5098038.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5098061.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B5098068.png)
![ethyl 4-{[1-methyl-5-(pentanoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5098076.png)
![5-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5098079.png)
![1-(3-Fluorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B5098083.png)
![2-[(1-Benzyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B5098084.png)

![N-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5098100.png)

![2-bromo-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5098129.png)

